Fenozan 50F

Description

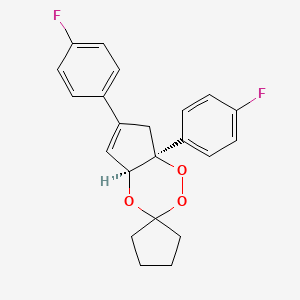

Fenozan 50F (Fig. 2B), chemically designated as a difluorinated 3,3'-spirocyclopentane 1,2,4-trioxane, is a synthetic endoperoxide antimalarial compound derived from structural simplifications of artemisinin . Developed as part of a series of trioxane analogs, this compound retains the critical endoperoxide bridge essential for antimalarial activity while eliminating the complex lactone ring of artemisinin, enabling easier synthesis . Preclinical studies demonstrate its potent activity against Plasmodium berghei and Plasmodium falciparum, including strains resistant to artemisinin and other antimalarials . Notably, it exhibits dual gametocytocidal and sporontocidal effects, crucial for blocking malaria transmission .

Properties

CAS No. |

159911-27-0 |

|---|---|

Molecular Formula |

C22H20F2O3 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(4aS,7aS)-6,7a-bis(4-fluorophenyl)spiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,1'-cyclopentane] |

InChI |

InChI=1S/C22H20F2O3/c23-18-7-3-15(4-8-18)16-13-20-22(14-16,17-5-9-19(24)10-6-17)27-26-21(25-20)11-1-2-12-21/h3-10,13,20H,1-2,11-12,14H2/t20-,22-/m0/s1 |

InChI Key |

XOTXRFZXHHSRTQ-UNMCSNQZSA-N |

SMILES |

C1CCC2(C1)OC3C=C(CC3(OO2)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

Isomeric SMILES |

C1CCC2(C1)O[C@H]3C=C(C[C@]3(OO2)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

Canonical SMILES |

C1CCC2(C1)OC3C=C(CC3(OO2)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

Other CAS No. |

159911-27-0 |

Synonyms |

Fenozan 50F fenozan B07 fenozan-50F |

Origin of Product |

United States |

Comparison with Similar Compounds

WR 279137 and WR 279138

These trioxanes (Fig. 2C) share Fenozan 50F’s endoperoxide core but differ in substituents. WR 279137/138 show efficacy against P. falciparum in Aotus monkeys, comparable to artemisinin derivatives . However, unlike this compound, they lack reported activity against artemisinin-resistant strains .

Arteflene

Arteflene (Fig. 2A), a synthetic bicyclic endoperoxide, has lower antimalarial potency than this compound and artemisinin .

Yingzhaosu A

A natural endoperoxide, Yingzhaosu A, shows weaker activity than this compound and artemisinin, restricting its clinical utility .

Pharmacological and Efficacy Profiles

Table 1: Comparative Analysis of this compound and Key Analogues

Mechanistic and Pharmacokinetic Insights

- Mechanism: All trioxanes, including this compound, rely on heme-mediated cleavage of the endoperoxide bridge to generate cytotoxic radicals .

- Pharmacokinetics: this compound’s lipophilicity contributes to rapid tissue distribution but necessitates optimized formulations (e.g., oil-based suspensions) to enhance bioavailability in rodent models . In contrast, WR 279137/138’s water solubility supports intravenous administration .

Resistance and Clinical Potential

This compound’s ability to overcome artemisinin resistance positions it as a promising candidate for drug-resistant malaria . However, its short half-life and formulation-dependent efficacy require further optimization . WR 279137/138 and water-soluble derivatives may offer advantages in severe malaria treatment due to their parenteral compatibility .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating Fenozan 50F's antimalarial efficacy in vitro?

- Methodological Guidance : Use standardized assays such as the Plasmodium falciparum lactate dehydrogenase (pLDH) assay to measure IC50 values. Include positive controls (e.g., artemisinin derivatives) and negative controls (untreated cultures) to validate results. Ensure replicates (n ≥ 3) to account for biological variability. Characterize compound purity via HPLC and NMR prior to testing .

- Data Presentation : Report IC50 values with 95% confidence intervals and statistical significance (e.g., ANOVA with post-hoc tests). Tabulate raw and processed data, adhering to journal guidelines for precision (e.g., ≤3 significant figures unless justified) .

Q. How can researchers address discrepancies in this compound's reported pharmacokinetic properties across studies?

- Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments resolving contradictions. For example, compare bioavailability studies using standardized animal models (e.g., murine malaria models) under controlled dosing regimens. Evaluate variables like solvent formulation (e.g., DMSO vs. aqueous suspensions) and analytical methods (e.g., LC-MS vs. UV spectroscopy) .

- Error Mitigation : Quantify uncertainties arising from instrumentation (e.g., detection limits of LC-MS) and biological variability (e.g., inter-individual metabolic differences) .

Advanced Research Questions

Q. What strategies can mitigate this compound's neurotoxicity observed in preclinical studies while maintaining antimalarial potency?

- Experimental Approach :

Structural Modification : Synthesize analogs with reduced lipophilicity (calculated logP) to minimize blood-brain barrier penetration.

In Silico Screening : Use molecular docking to predict interactions with neuronal ion channels (e.g., GABA receptors) .

In Vivo Validation : Conduct neurobehavioral assays (e.g., rotarod tests) in rodent models alongside efficacy studies.

- Data Interpretation : Compare neurotoxicity IC50 values (e.g., neuronal cell viability assays) with antimalarial IC50 to calculate selectivity indices. Publish full dose-response curves and statistical analyses (e.g., EC50 with Hill slopes) .

Q. How can researchers reconcile conflicting data on this compound's cross-resistance profile with other antimalarials?

- Methodology :

- Strain Selection : Test against artemisinin-resistant P. falciparum strains (e.g., K13 mutation carriers) and chloroquine-resistant lines.

- Mechanistic Studies : Measure heme-binding affinity via UV-Vis spectroscopy to assess if resistance mechanisms (e.g., altered heme detoxification) impact this compound's activity .

Q. What pharmacokinetic-pharmacodynamic (PK-PD) models are suitable for optimizing this compound dosing regimens in non-human primates?

- Modeling Framework :

- Compartmental Analysis : Apply non-linear mixed-effects modeling (NONMEM) to estimate parameters like clearance (CL), volume of distribution (Vd), and half-life (t½).

- Covariate Analysis : Include variables such as body weight, hematocrit, and liver enzyme levels.

- Validation : Compare model-predicted plasma concentrations with observed LC-MS/MS data. Report goodness-of-fit metrics (e.g., AIC, BIC) and visual predictive checks .

Methodological Best Practices

Q. How should researchers document synthetic protocols for this compound analogs to ensure reproducibility?

- Protocol Standards :

- Provide step-by-step procedures, including reaction temperatures, solvent ratios, and catalyst loading (w/w%).

- Characterize intermediates and final compounds via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

- Adhere to IUPAC naming conventions and deposit spectral data in public repositories (e.g., ChemSpider) .

Q. What statistical methods are appropriate for analyzing time-dependent killing assays of this compound?

- Analysis Workflow :

- Use time-kill curves fitted to sigmoidal models (e.g., Gompertz equation) to estimate parameters like maximum killing rate () and time to 90% reduction ().

- Apply survival analysis (e.g., Kaplan-Meier with log-rank tests) for comparing treatment groups. Report p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Data Management and Reproducibility

Q. How can researchers structure supplementary materials to support this compound studies?

- Guidelines :

- Include raw datasets (e.g., NMR spectra, plate reader outputs) in machine-readable formats (CSV, TXT).

- Annotate figures/tables with legends explaining experimental conditions (e.g., "Figure S3: Dose-response curves for analog 7a in PfDd2 strain").

- Reference supplementary files in the main text (e.g., "See Supplementary Table S4 for cytotoxicity data") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.